methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a thiadiazole ring and a triazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine . The reaction is carried out in absolute ethanol, leading to the formation of the desired thiadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts bacterial cell wall synthesis or interferes with essential enzymes . For its anticancer properties, it induces apoptosis in cancer cells by targeting key signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,2,3-Triazole Derivatives: Compounds with the triazole ring also show a range of biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of both thiadiazole and triazole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of biological activities compared to compounds with only one of these rings .
Properties
IUPAC Name |
methyl 5-(1,3,4-thiadiazol-2-yl)-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2S/c1-13-6(12)4-3(8-11-9-4)5-10-7-2-14-5/h2H,1H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGSZJXZCZXODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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